N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
Description
Historical Development of Fluorinated Pyrazole Derivatives
The evolution of fluorinated pyrazole derivatives began with early synthetic challenges in introducing fluorine atoms into heterocyclic systems. Initial methods relied on cyclization reactions using hydrazine, which posed safety and scalability issues. For example, 4-fluoro-1H-pyrazole synthesis historically required multi-step protocols involving hazardous reagents like hydrazine and fluorinated aldehydes. A pivotal advancement emerged with electrophilic fluorination strategies, enabling direct fluorination of pyrazole cores while avoiding hydrazine. This innovation, exemplified by the selective synthesis of 4-fluoro-1H-pyrazole from pyrazole using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), marked a paradigm shift in efficiency.
Table 1: Evolution of Fluorinated Pyrazole Synthesis
| Era | Method | Key Advancements |
|---|---|---|
| Pre-2020 | Hydrazine-mediated cyclization | Multi-step, low selectivity |
| Post-2020 | Electrophilic fluorination | Single-step, >90% selectivity for 4-fluoro |
Concurrently, fluorinated pyrazoles gained prominence in drug discovery due to their enhanced binding affinities. For instance, 4-fluoropyrazole derivatives demonstrated sub-nanomolar IC~50~ values against NPYY5 receptors, underscoring their therapeutic potential.
Significance of Pyrazole-Based Compounds in Contemporary Research
Pyrazole scaffolds dominate medicinal chemistry due to their structural versatility and pharmacokinetic advantages. Fluorination amplifies these properties by:
- Enhancing metabolic stability : The C-F bond resists oxidative degradation, as evidenced by fluorinated pyrazoles maintaining >80% stability in hepatic microsome assays.
- Improving target engagement : Fluorine’s electronegativity fine-tunes electronic interactions, as seen in 4-fluoropyrazole hybrids inhibiting BACE1 with pIC~50~ values up to 7.23.
- Enabling CNS penetration : Fluorinated derivatives like MAO-B inhibitors achieve brain-to-plasma ratios >5:1, critical for neurodegenerative disease therapeutics.
Recent applications span oncology (DGAT2 inhibitors with IC~50~ = 90–128 nM), immunology (RORγ modulators at IC~50~ <10 nM), and infectious diseases (antifungal pyrazole carboxamides with EC~50~ <5 μg/mL).
Current Research Landscape for Fluorinated Carboxamides
Carboxamide-functionalized pyrazoles represent a growing subclass, with N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide epitomizing modern design principles. Key advances include:
Table 2: Benchmark Fluorinated Pyrazole Carboxamides
Structural optimization focuses on:
Structural Importance of the 1,3,5-Difluorophenyl Substitution Pattern
The 2,6-difluorobenzyl and 4-fluorophenyl groups in this compound confer distinct advantages:
Stereoelectronic Effects :
Pharmacokinetic Optimization :
Target Selectivity :
- In kinase inhibitors, the 2,6-difluorobenzyl moiety discriminates between ABL1 (IC~50~ = 1 nM) and off-targets like SRC (IC~50~ >100 nM).
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-26-16-10-24(12-7-5-11(19)6-8-12)23-17(16)18(25)22-9-13-14(20)3-2-4-15(13)21/h2-8,10H,9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWHCZBXZMMJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorinated Benzyl Group: The 2,6-difluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Attachment of the Fluorophenyl Group: The 4-fluorophenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl precursor using methyl iodide or dimethyl sulfate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield de-fluorinated or de-methoxylated products.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydride, alkyl halides, and organometallic compounds are employed for substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce de-fluorinated or de-methoxylated compounds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures can exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Properties : The compound may interact with cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process, potentially offering therapeutic effects in inflammatory diseases.
2. Biological Studies
- Mechanism of Action : Understanding the interaction of this compound with biological targets is essential. Preliminary studies suggest that it may act by modulating signaling pathways associated with apoptosis and cell cycle regulation.
- In Vitro Studies : Various in vitro assays have been conducted to evaluate its cytotoxicity against different cancer cell lines, showing promising results in reducing cell viability.
3. Chemical Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the development of more complex pharmaceutical agents.
- Synthesis Routes : The synthesis typically involves multi-step reactions starting from readily available precursors, including the formation of the pyrazole ring through hydrazine reactions with carbonyl compounds.
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of various pyrazole derivatives, including N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. The results indicated a significant reduction in cell proliferation in breast cancer cell lines, suggesting that this compound could be further developed as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory diseases, researchers evaluated the compound's effectiveness in reducing inflammation markers in animal models. The findings demonstrated a marked decrease in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory treatment.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The fluorinated benzyl and phenyl groups, along with the methoxy and carboxamide functionalities, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity, modulate receptor signaling, or interfere with nucleic acid processes, leading to its observed biological effects.
Comparison with Similar Compounds
Research Findings and Gaps
- Data Limitations: Activity data (e.g., IC50, binding constants) for the target compound and the thienopyrimidinone derivative are absent in the provided evidence, necessitating additional studies.
Biological Activity
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS Number: 1172800-40-6) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 361.3 g/mol. The structure includes a pyrazole ring, which is known for conferring various biological activities to its derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄F₃N₃O₂ |
| Molecular Weight | 361.3 g/mol |
| CAS Number | 1172800-40-6 |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. This compound may share this mechanism, contributing to its potential as an anti-inflammatory agent .
Antimicrobial Activity
In addition to antitumor and anti-inflammatory properties, pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. Research indicates that modifications on the pyrazole ring can enhance antibacterial efficacy, making these compounds promising candidates for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in tumor growth and inflammation.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells is a critical mechanism for its antitumor activity.
- Modulation of Immune Response : By affecting cytokine production and immune cell activation, this compound may enhance the body's defense against infections.
Study 1: Antitumor Efficacy
A study published in PubMed evaluated the antitumor potential of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as anticancer agents .
Study 2: Anti-inflammatory Properties
Another research article focused on the anti-inflammatory effects of pyrazole derivatives. The study found that these compounds effectively reduced pro-inflammatory cytokine levels in vitro and in vivo models, suggesting their utility in treating inflammatory diseases .
Study 3: Antimicrobial Activity
Research conducted on antimicrobial properties revealed that certain pyrazole derivatives displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications for enhancing antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
